3'-Nitroacetanilide
Overview
Description
3’-Nitroacetanilide is an organic compound with the molecular formula C8H8N2O3. It is a nitro derivative of acetanilide, characterized by the presence of a nitro group (-NO2) attached to the benzene ring at the meta position relative to the acetamido group (-NHCOCH3). This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Nitroacetanilide can be synthesized through the nitration of acetanilide. The process involves treating acetanilide with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the meta position. The general steps are as follows:
- Dissolve acetanilide in glacial acetic acid.
- Slowly add concentrated sulfuric acid to the solution while maintaining a low temperature.
- Gradually add fuming nitric acid to the mixture, keeping the temperature below 20°C.
- After the addition is complete, allow the reaction mixture to stand at room temperature.
- Pour the mixture into crushed ice to precipitate the product.
- Filter and wash the crystals to obtain pure 3’-Nitroacetanilide.
Industrial Production Methods: In industrial settings, the production of 3’-Nitroacetanilide follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated through crystallization and purification techniques such as recrystallization from suitable solvents.
Chemical Reactions Analysis
Types of Reactions: 3’-Nitroacetanilide undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group on the benzene ring makes the compound susceptible to further electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline derivative.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Reduction: Iron filings and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 3’-Aminoacetanilide.
Hydrolysis: 3’-Nitroaniline.
Scientific Research Applications
3’-Nitroacetanilide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Materials Science:
Biological Studies: It is used as a model compound in studies of nitroaromatic compound metabolism and toxicity.
Mechanism of Action
The mechanism of action of 3’-Nitroacetanilide involves its interaction with molecular targets through its nitro and acetamido groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
2’-Nitroacetanilide: Another isomer with the nitro group at the ortho position.
4’-Nitroacetanilide: An isomer with the nitro group at the para position.
3’-Nitroaniline: The hydrolysis product of 3’-Nitroacetanilide.
Comparison:
2’-Nitroacetanilide: The ortho isomer has different steric and electronic properties, affecting its reactivity and applications.
4’-Nitroacetanilide: The para isomer is more commonly used in dye synthesis due to its symmetrical structure.
3’-Nitroaniline: Lacks the acetamido group, making it more reactive in certain chemical reactions.
3’-Nitroacetanilide is unique due to its specific substitution pattern, which influences its chemical behavior and applications in various fields.
Properties
IUPAC Name |
N-(3-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)9-7-3-2-4-8(5-7)10(12)13/h2-5H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTYNYHJHKCRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059539 | |
Record name | Acetamide, N-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-28-1 | |
Record name | N-(3-Nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Nitroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Nitroacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3'-Nitroacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1314 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetamide, N-(3-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-nitroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.121 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3'-NITROACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGH8S22NBP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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